molecular formula C16H13ClN4OS B5887872 5-(benzylamino)-4-(4-chlorobenzoyl)-4H-1,2,4-triazole-3-thiol

5-(benzylamino)-4-(4-chlorobenzoyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5887872
M. Wt: 344.8 g/mol
InChI Key: OHQOPWVMOVQLSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives involves several key steps, including cyclization, alkylation, and condensation reactions. One common approach for synthesizing triazoles involves the cyclization of carbonyl thiosemicarbazide under microwave irradiation to achieve good yields. This process can be further enhanced by regioselective S-alkylation with benzyl chloride, facilitated by triethylamine as a base (Ashry et al., 2006). Another method involves condensation with benzaldehyde to form Schiff bases, a crucial step in the synthesis of triazole derivatives (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including 5-(benzylamino)-4-(4-chlorobenzoyl)-4H-1,2,4-triazole-3-thiol, features planar fragments that are crucial for their chemical reactivity and potential applications. The triazole ring, in particular, can exhibit varying degrees of planarity and dihedral angles with its substituents, impacting its chemical behavior (Özdemir et al., 2003).

Chemical Reactions and Properties

Triazole derivatives participate in a variety of chemical reactions, including glycosylation, which showcases their versatility in forming glycosidic bonds under different conditions. These reactions can be influenced by the presence of base and the specific substituents attached to the triazole ring, leading to different glycosylated products (El Ashry et al., 2009). The ability to undergo alkylation and cyclization reactions also underscores the chemical reactivity of triazole derivatives (Avakyan et al., 2017).

Mechanism of Action

Target of Action

The primary targets of [3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone are enzymes involved in bacterial cell wall synthesis and protein synthesis. These targets are crucial for bacterial growth and replication, making them effective points of intervention for antimicrobial activity .

Mode of Action

This compound interacts with its targets by binding to the active sites of the enzymes, inhibiting their function. This binding disrupts the normal enzymatic activity, leading to the inhibition of cell wall synthesis and protein production. The result is a bacteriostatic effect, preventing the bacteria from growing and multiplying .

Biochemical Pathways

The inhibition of cell wall synthesis affects the peptidoglycan layer, which is essential for bacterial cell integrity. Disruption in protein synthesis affects various cellular processes, including metabolism and replication. These combined effects lead to the weakening of the bacterial cell structure and function, ultimately causing cell death .

Pharmacokinetics

The compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), play a significant role in its bioavailability and efficacy. It is absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties ensure that the compound reaches effective concentrations at the site of infection .

Result of Action

At the molecular level, the compound’s action results in the inhibition of critical bacterial enzymes, leading to the disruption of cell wall synthesis and protein production. At the cellular level, this causes bacterial cell lysis and death, effectively reducing the bacterial load and aiding in the resolution of the infection .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic environments may enhance the compound’s stability and activity, while extreme temperatures could degrade its structure. Additionally, interactions with other medications or compounds can affect its bioavailability and therapeutic effectiveness .

properties

IUPAC Name

[3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c17-13-8-6-12(7-9-13)14(22)21-15(19-20-16(21)23)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQOPWVMOVQLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NNC(=S)N2C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324008
Record name [3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784037
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone

CAS RN

713112-97-1
Record name [3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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